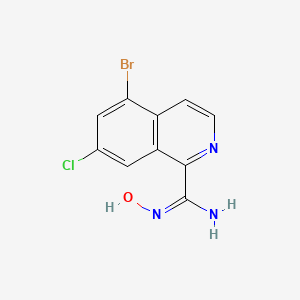
(E)-5-Bromo-7-chloro-N'-hydroxyisoquinoline-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-Bromo-7-chloro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of bromine and chlorine atoms at the 5th and 7th positions of the isoquinoline ring, respectively, and a hydroxy group attached to the carboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Bromo-7-chloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of isoquinoline to introduce the bromine and chlorine atoms at the desired positions. This is followed by the introduction of the carboximidamide group through a series of reactions involving nitration, reduction, and amidation. The final step involves the hydroxylation of the carboximidamide group to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions: (E)-5-Bromo-7-chloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group (if present in intermediates) can be reduced to amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
(E)-5-Bromo-7-chloro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of (E)-5-Bromo-7-chloro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity through halogen bonding, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
5-Bromo-7-chloroisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less versatile in terms of functionalization.
7-Chloroisoquinoline-1-carboximidamide: Lacks the bromine atom, which may affect its binding affinity and reactivity.
5-Bromoisoquinoline-1-carboximidamide: Lacks the chlorine atom, which may influence its chemical properties and applications.
Uniqueness: (E)-5-Bromo-7-chloro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of bromine, chlorine, hydroxy, and carboximidamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7BrClN3O |
|---|---|
Peso molecular |
300.54 g/mol |
Nombre IUPAC |
5-bromo-7-chloro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7BrClN3O/c11-8-4-5(12)3-7-6(8)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15) |
Clave InChI |
ANVKZCGULHZEJD-UHFFFAOYSA-N |
SMILES isomérico |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Br)/C(=N\O)/N |
SMILES canónico |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Br)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


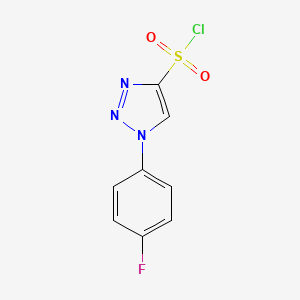


![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
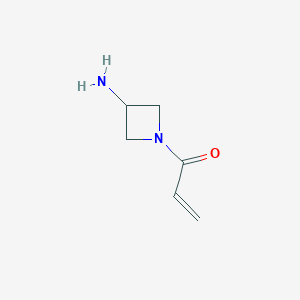
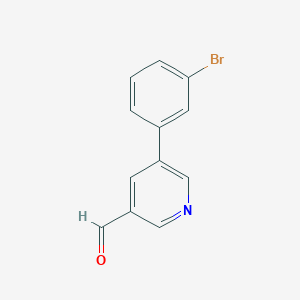
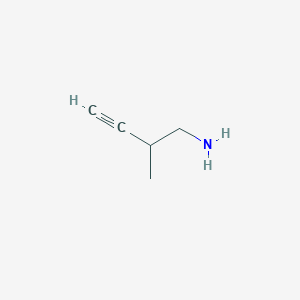


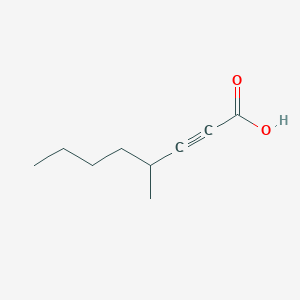
![1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13206196.png)
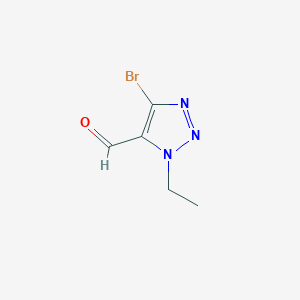
![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)

